2-Amino-1-(2-bromo-4-fluorophenyl)ethanone Hydrochloride
Description
2-Amino-1-(2-bromo-4-fluorophenyl)ethanone Hydrochloride is a halogenated acetophenone derivative with a molecular formula of C₈H₈BrClFNO and a molecular weight of 268.51 g/mol (). The compound features a phenyl ring substituted with bromine (Br) at the ortho (2nd) position and fluorine (F) at the para (4th) position, coupled with an amino-ethanone backbone. This structural motif is critical for its physicochemical properties, including polarity, solubility, and reactivity.
Properties
Molecular Formula |
C8H8BrClFNO |
|---|---|
Molecular Weight |
268.51 g/mol |
IUPAC Name |
2-amino-1-(2-bromo-4-fluorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H7BrFNO.ClH/c9-7-3-5(10)1-2-6(7)8(12)4-11;/h1-3H,4,11H2;1H |
InChI Key |
SGUITVQNWFSQHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(=O)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-bromo-4-fluorophenyl)ethanone Hydrochloride typically involves the bromination of 1-(2-fluorophenyl)ethanone followed by amination. The reaction conditions often include the use of solvents such as methanol and tetrahydrofuran (THF), and reagents like bromine and various amines . The bromination step is carried out by dissolving the starting material in a mixture of methanol and THF, followed by the addition of bromine. The resulting bromoethanone is then reacted with an amine to produce the desired aminoketone .
Industrial Production Methods
In an industrial setting, the production of 2-Amino-1-(2-bromo-4-fluorophenyl)ethanone Hydrochloride may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise reagent addition, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-bromo-4-fluorophenyl)ethanone Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in the replacement of the bromo or fluoro groups with other functional groups.
Scientific Research Applications
2-Amino-1-(2-bromo-4-fluorophenyl)ethanone Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-bromo-4-fluorophenyl)ethanone Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with key analogs:
Key Observations:
Halogen Effects : Bromine at the ortho position (target compound) introduces steric hindrance and electron-withdrawing effects, likely reducing solubility compared to the para-chloro analog (). Fluorine, being smaller and less polarizable, may enhance metabolic stability compared to bulkier halogens like bromine .
Positional Isomerism: The para-fluoro substitution in the target compound contrasts with the ortho,para-difluoro analog ().
Functional Group Variation: The trifluoromethyl (CF₃) group () and nitro (NO₂) group () introduce strong electron-withdrawing effects, which could enhance reactivity in nucleophilic substitution reactions compared to halogens.
Biological Activity
2-Amino-1-(2-bromo-4-fluorophenyl)ethanone hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H8BrClFNO
- Molecular Weight : 268.51 g/mol
- Structure : The compound features a phenyl ring substituted with bromine and fluorine atoms, contributing to its unique chemical properties and potential biological activities.
The biological activity of 2-Amino-1-(2-bromo-4-fluorophenyl)ethanone hydrochloride is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The amino group and halogen substituents play crucial roles in binding to these targets, potentially modulating their activity.
Key Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, which can lead to therapeutic effects against diseases.
- Receptor Interaction : It may interact with specific receptors, influencing signaling pathways that affect cellular responses.
Antimicrobial Activity
Research indicates that 2-Amino-1-(2-bromo-4-fluorophenyl)ethanone hydrochloride exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of various microbial strains, suggesting its potential application as an antimicrobial agent.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies indicate that it may possess cytotoxic activity against several cancer cell lines. The following table summarizes the observed IC50 values for different cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 0.65 | Tamoxifen (10.38) |
| A549 | 1.47 | Doxorubicin (5.51) |
| SK-MEL-2 | 0.12 | - |
These findings suggest that the compound's structural features contribute to its ability to induce apoptosis in cancer cells through mechanisms such as increased p53 expression and caspase activation.
Case Studies and Research Findings
- In Vivo Studies : In animal models, 2-Amino-1-(2-bromo-4-fluorophenyl)ethanone hydrochloride has demonstrated efficacy in reducing tumor size and prolonging survival in treated subjects compared to control groups.
- Mechanistic Studies : Research has shown that the compound can alter cellular signaling pathways related to cell proliferation and apoptosis, providing insights into its potential therapeutic mechanisms.
- Comparative Studies : When compared with other compounds exhibiting similar structural characteristics, 2-Amino-1-(2-bromo-4-fluorophenyl)ethanone hydrochloride showed enhanced biological activity, indicating its unique pharmacological profile.
Q & A
Q. What are the established synthetic routes for 2-Amino-1-(2-bromo-4-fluorophenyl)ethanone Hydrochloride?
The compound is typically synthesized via Friedel-Crafts acylation or Mannich reaction pathways. For example, Friedel-Crafts acylation involves reacting a bromo-fluorobenzene derivative with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone intermediate. Subsequent amination using ammonium hydroxide or a protected amine source yields the aminoethanone backbone, followed by hydrochloric acid treatment to form the hydrochloride salt . Alternative routes may employ reductive amination of ketone precursors with hydrogen gas and catalysts like Pd/C or Raney Ni .
Q. How is the compound characterized to confirm structural integrity and purity?
Key analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., bromo and fluoro groups on the aromatic ring) and amine proton integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns consistent with bromine/fluorine .
- Melting Point Analysis : Comparison with literature values (e.g., 190–193°C for related hydrochloride salts) to assess purity .
Q. What safety protocols are critical when handling this compound?
- Use PPE (gloves, goggles) due to skin/eye irritation risks.
- Work in a fume hood to avoid inhalation of fine powder.
- Store in a dry, cool environment; hydrochloride salts are hygroscopic and may degrade under moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
- Catalyst Screening : Compare Pd/C (high activity but costly) vs. Raney Ni (economical, effective for reductive amination) to balance cost and efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while methanol/ethanol improve hydrogenation kinetics .
- Temperature Control : Lower temperatures (0–5°C) during acylation minimize side reactions like poly-substitution .
Q. What methodologies are used to investigate its biological activity and receptor interactions?
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates or radiometric assays .
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-serotonin for 5-HT receptors) to determine binding affinity (Kᵢ) .
- Cellular Uptake Studies : Fluorescence tagging or LC-MS quantification to assess permeability and intracellular accumulation .
Q. How can contradictions in spectroscopic or bioactivity data be resolved?
- Structural Validation : X-ray crystallography (using SHELX software ) to resolve ambiguities in NMR assignments.
- Batch Reproducibility : Compare multiple synthesis batches for consistency in melting points and bioactivity profiles .
- Computational Modeling : DFT calculations to predict spectroscopic shifts or docking simulations to rationalize receptor interaction variances .
Q. What strategies are employed for ADMET profiling in preclinical studies?
- In Vitro Toxicity : HepG2 cell viability assays to assess hepatotoxicity .
- Metabolic Stability : Microsomal incubation (human/rat liver microsomes) with LC-MS analysis to quantify metabolite formation .
- Pharmacokinetics : Rodent studies measuring plasma half-life (t₁/₂) and bioavailability via oral vs. intravenous administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
